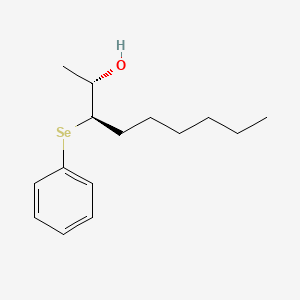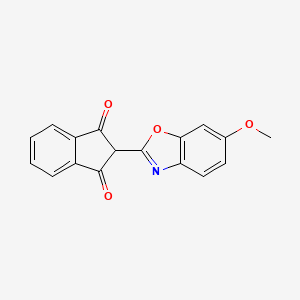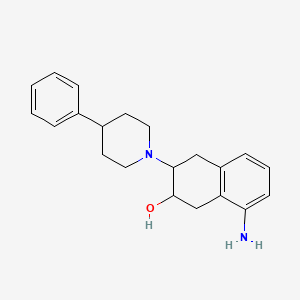
(2S,3R)-3-(Phenylselanyl)nonan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.
Oxidative Addition: Another approach is the oxidative addition of phenylselenium chloride to an alkene, followed by reduction to obtain the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further participate in elimination reactions.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding nonan-2-OL.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide, while reduction would produce nonan-2-OL.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Medicine
Organoselenium compounds are known for their antioxidant properties, and (2S,3R)-3-(Phenylselanyl)nonan-2-OL could be explored for its potential therapeutic benefits.
Industry
In materials science, the compound could be used in the development of selenium-containing polymers or other advanced materials.
Mecanismo De Acción
The mechanism by which (2S,3R)-3-(Phenylselanyl)nonan-2-OL exerts its effects would depend on its specific application. For example, in biological systems, it might interact with enzymes or other proteins, influencing redox reactions or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-(Phenylselanyl)butan-2-OL: A shorter-chain analog with similar chemical properties.
(2S,3R)-3-(Phenylselanyl)hexan-2-OL: A medium-chain analog with comparable reactivity.
Uniqueness
(2S,3R)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interactions in various applications.
Propiedades
Número CAS |
834882-78-9 |
|---|---|
Fórmula molecular |
C15H24OSe |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
(2S,3R)-3-phenylselanylnonan-2-ol |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15+/m0/s1 |
Clave InChI |
OKNNBCXIRUYEER-DZGCQCFKSA-N |
SMILES isomérico |
CCCCCC[C@H]([C@H](C)O)[Se]C1=CC=CC=C1 |
SMILES canónico |
CCCCCCC(C(C)O)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)


![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)

![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)

![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)

